molecular formula C17H16N4O3S B2802096 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide CAS No. 193826-40-3

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No. B2802096
CAS RN: 193826-40-3
M. Wt: 356.4
InChI Key: FSVDIMNLORYTIR-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone, a heterocyclic compound. It has a methoxyphenyl group attached to the 3rd position and a sulfanyl acetohydrazide group attached to the 2nd position of the quinazolinone ring .


Synthesis Analysis

The synthesis of such compounds generally involves the reaction of anthranilic acid derivatives with isocyanates to form quinazolinone intermediates, which can then be further functionalized .


Molecular Structure Analysis

The compound contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a 1,3-diazine ring. It also has a methoxyphenyl group and a sulfanyl acetohydrazide group attached to it .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinazolinone core could potentially undergo electrophilic substitution reactions, while the sulfanyl group could participate in oxidation and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the sulfanyl group could potentially increase its polarity .

Scientific Research Applications

Synthesis and Characterization

  • Research efforts have been made to synthesize and characterize quinazoline derivatives, including methods to synthesize novel compounds with potential biological activities. For example, a study focused on the synthesis of quinazolyl hydrazine derivatives, highlighting their molecular modeling and inhibitory activities against human monoamine oxidase (MAO) A and B, with specific compounds showing submicromolar inhibition Amer et al., 2020.

Antimicrobial Activity

  • Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. One study synthesized derivatives and found that certain compounds displayed significant antimicrobial activity, suggesting their potential application in treating microbial infections Rajasekaran et al., 2013.

Anti-inflammatory and Analgesic Evaluation

  • Another area of application is in the development of anti-inflammatory and analgesic agents. Compounds derived from quinazolinone have shown promising results in reducing inflammation and pain in experimental models, indicating their potential for development into therapeutic agents Rajasekaran et al., 2011.

Anticancer Activity

  • Quinazoline derivatives have also been explored for their anticancer properties. For instance, certain compounds have exhibited cytotoxic activity against cancer cell lines such as K562 (leukemia) and MCF7 (breast cancer), highlighting their potential as anticancer agents Nguyen et al., 2019.

Antioxidant Activity

  • The antioxidant properties of quinazolone derivatives have been evaluated, with some compounds showing significant activity. This suggests their potential use as antioxidant additives in various applications, including lubricating oils Habib et al., 2014.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-24-12-8-6-11(7-9-12)21-16(23)13-4-2-3-5-14(13)19-17(21)25-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVDIMNLORYTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

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